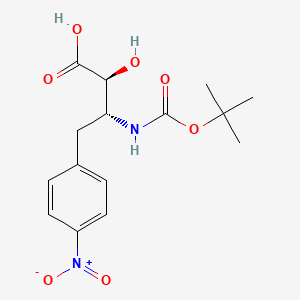

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid

Description

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is a chiral, Boc-protected amino acid derivative featuring a 4-nitrophenyl substituent. The compound’s stereochemistry (2S,3R) and functional groups—hydroxyl, Boc-protected amine, and nitroaryl—make it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWSFSGQPYINB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669541 | |

| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-24-5 | |

| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amino derivative.

Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is utilized as a crucial intermediate in the synthesis of pharmaceuticals designed to target metabolic disorders. Its structural features allow for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: N-Acylethanolamines

Research indicates that derivatives of this compound exhibit potent inhibitory effects on enzymes such as N-acylamide hydrolase, which are involved in the metabolism of fatty acid ethanolamides. For instance, a derivative showed an IC50 value of 127 nM against rat NAAA, highlighting its potential in developing analgesics and anti-inflammatory drugs .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in studies examining enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.

Table 1: Inhibition Potency of Derivatives

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid | 127 | Rat NAAA |

| (2S,3R)-2-Methyl-4-oxo-3-oxetanylcarbamic acid 5-phenylpentyl ester | 220 | Rat NAAA |

Drug Delivery Systems

Enhanced Bioavailability

The unique structural properties of this compound facilitate its use in advanced drug delivery systems. It can improve the solubility and stability of therapeutic agents, thereby enhancing their bioavailability.

Example Application

In formulations aimed at delivering poorly soluble drugs, this compound has been used to create nanoparticles that improve the pharmacokinetics of active pharmaceutical ingredients.

Analytical Chemistry

Detection and Quantification

This compound is also applied in analytical techniques for detecting and quantifying specific biomolecules. Its chemical properties allow for effective use in quality control processes within pharmaceutical manufacturing.

Material Science

Development of Novel Materials

In material science, this compound is explored for creating materials with specific chemical functionalities. These materials can be utilized in coatings and adhesives due to their enhanced mechanical properties and chemical resistance.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, enabling the compound to be used in targeted synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Nitrophenyl vs. Phenyl Substituents

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid Structure: Replaces the 4-nitrophenyl group with a phenyl ring. Applications: Used to synthesize bestatin analogs (protease inhibitors) due to its stability and compatibility with peptide coupling reactions . Solubility: Insoluble in water but soluble in organic solvents like DCM and THF . Stereochemical Impact: The (2S,3R) configuration is critical for mimicking natural amino acid conformations in enzyme inhibition .

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid Structure: The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution or reduction reactions. Applications: Potential use as a nitroaromatic precursor in fluorescent probes or photoactive compounds, though specific studies are lacking in the provided evidence.

4-Bromophenyl Substituent

- Boc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid Structure: Bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Likely employed in bioconjugation or as a building block for halogenated pharmaceuticals .

Stereochemical Variants

- Boc-(R)-3-amino-4-(4-nitrophenyl)-butyric acid (CAS: 219297-12-8) and Boc-(S)-3-amino-4-(4-nitrophenyl)-butyric acid (CAS: 127106-71-2) differ in the configuration at the 3-position. Stereochemistry influences binding affinity in enzyme-substrate interactions, though direct comparative data are unavailable in the evidence .

Chain Length and Functional Group Modifications

- (2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid Structure: Extended carbon chain (hexanoic acid) with a methyl branch. Applications: Suitable for lipidated peptide synthesis or modulating hydrophobicity in drug candidates .

- (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid Structure: Shorter chain (propanoic acid) and nitro group at the 3-position of the phenyl ring. Applications: Nitrated amino acids like this are studied for oxidative stress biomarkers due to peroxynitrite-mediated tyrosine nitration .

Data Tables

Table 1: Key Physical and Chemical Properties

Discussion of Research Findings

- Stereochemical Specificity: The (2S,3R) configuration in the phenyl variant is critical for mimicking natural amino acid conformations, as seen in bestatin analogs . Similar stereochemical precision likely applies to the nitrophenyl variant, though direct studies are absent.

- Functional Group Influence : The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity compared to phenyl or bromophenyl analogs, making it suitable for targeted modifications.

- Commercial Availability : The discontinued status of the nitrophenyl compound contrasts with accessible phenyl and bromophenyl analogs, suggesting niche applications or synthesis challenges.

Biological Activity

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid, also known as Boc-(2S,3R)-AHNPB-OH, is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H20N2O7

- Molecular Weight : 340.33 g/mol

- CAS Number : 112898-24-5

- Appearance : Faintly green powder

- Purity : ≥ 99% (TLC)

- Optical Rotation : [α]D20 = +67.5 ± 2º (C=1 in MeOH)

Research indicates that this compound may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound has been noted for its potential to influence GPCR signaling pathways, which are critical in numerous physiological processes. GPCRs are involved in mediating the effects of various hormones and neurotransmitters, making them a target for drug development .

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and energy homeostasis .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Some research suggests that the compound may have neuroprotective properties, which could be relevant in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant effects in vitro, reducing reactive oxygen species (ROS) levels in cellular models. |

| Study 2 | Showed anti-inflammatory activity by inhibiting pro-inflammatory cytokines in macrophage cultures. |

| Study 3 | Investigated neuroprotective effects using animal models of neurodegeneration, indicating potential for therapeutic use. |

Q & A

Q. What are the recommended synthetic methodologies for (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid in academic settings?

- Methodological Answer : Synthesis typically involves stereoselective formation of the hydroxy and Boc-protected amino groups. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions (e.g., using Boc₂O in THF with a base like DMAP) .

- Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis to establish the (2S,3R) configuration. For example, Evans oxazolidinones or Sharpless epoxidation may guide stereochemistry .

- Coupling Reactions : Incorporate the 4-nitrophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, ensuring regioselectivity .

- Purification : Employ reverse-phase HPLC or recrystallization to achieve ≥98% purity, as validated by assays in similar Boc-protected amino acids .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl), hydroxy proton (δ ~5-6 ppm), and nitrophenyl aromatic signals (δ ~7-8 ppm) .

- HPLC-MS : Assess purity and molecular weight (e.g., [M+H]+ expected at ~352.3 Da) .

- X-ray Crystallography : Resolve absolute stereochemistry, particularly for resolving ambiguities in diastereomeric ratios .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The Boc and hydroxy groups make it a versatile building block for:

- Solid-Phase Peptide Synthesis (SPPS) : Acts as a constrained amino acid analog to modulate peptide backbone conformation .

- Protease Inhibitors : The 4-nitrophenyl group may serve as a leaving group in enzyme-active site targeting .

Advanced Research Questions

Q. How can researchers address stereochemical instability during Boc deprotection or under acidic/basic conditions?

- Methodological Answer :

- Controlled Deprotection : Use mild acids (e.g., TFA in DCM at 0°C) to minimize epimerization. Monitor reaction progress via in-situ FTIR or LC-MS .

- Stabilizing Additives : Include scavengers like triisopropylsilane to prevent carbocation formation at the β-hydroxy center .

- Epimer Analysis : Compare diastereomeric ratios pre/post reaction using chiral HPLC (e.g., Chiralpak IA column) .

Q. What strategies resolve contradictions in reported yields or purity across synthetic protocols?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve reproducibility .

- Byproduct Identification : Use high-resolution MS/MS to detect nitrophenyl reduction byproducts or Boc cleavage intermediates .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. How does the 4-nitrophenyl group influence the compound’s stability under UV light or oxidative conditions?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 365 nm) and monitor nitro group reduction via UV spectroscopy (absorbance at ~400 nm decreases) .

- Oxidative Stability : Use cyclic voltammetry to assess redox behavior of the nitrophenyl moiety. Store at −20°C in amber vials to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.